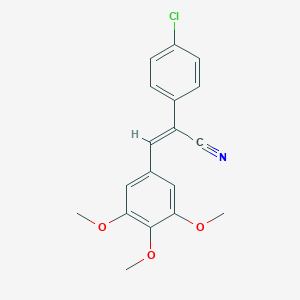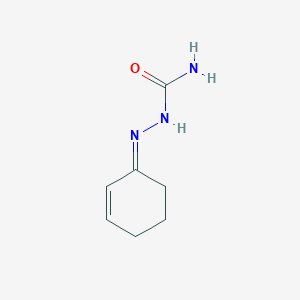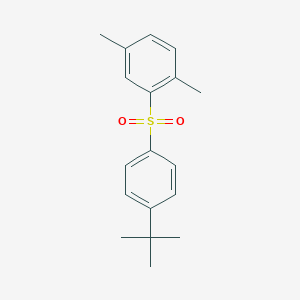![molecular formula C18H23BN2O2 B296052 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine, also known as DPPH, is a chemical compound that has gained significant attention in the scientific community due to its antioxidant properties. The compound is a stable free radical that is widely used in the determination of the antioxidant activity of various compounds.
Mecanismo De Acción
The mechanism of action of 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine involves the transfer of an electron or hydrogen radical from the antioxidant compound to the 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine molecule. The reduction of 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine results in a change in color from yellow-orange to colorless. The degree of reduction can be determined by measuring the absorbance of the solution at 517 nm using UV-visible spectroscopy.
Biochemical and Physiological Effects:
6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine has been shown to have significant antioxidant activity in vitro. The compound has been shown to scavenge free radicals and protect against oxidative stress. However, the physiological effects of 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine in vivo are not well understood. Further research is needed to determine the potential health benefits of 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine in lab experiments is its stability. The compound is a stable free radical that can be stored for long periods without degradation. Additionally, 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine is a relatively inexpensive compound that is readily available. However, the limitations of using 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine include its inability to mimic the complex antioxidant systems in vivo. Further research is needed to determine the relevance of 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine in human health.
Direcciones Futuras
The use of 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine in scientific research is expected to continue to increase in the future. Future research should focus on the development of novel antioxidant compounds that can scavenge free radicals and protect against oxidative stress. Additionally, the physiological effects of 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine in vivo should be further investigated to determine its potential health benefits in humans.
Conclusion:
In conclusion, 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine, or 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine, is a stable free radical that is widely used in scientific research to determine the antioxidant activity of various compounds. The compound is synthesized by the reaction of diphenylborinic acid with hydrazine hydrate in the presence of acetic acid. 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine has significant antioxidant activity in vitro, but its physiological effects in vivo are not well understood. The use of 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine in scientific research is expected to continue to increase in the future, and further research is needed to determine the potential health benefits of the compound in humans.
Métodos De Síntesis
The synthesis of 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine can be achieved by the reaction of diphenylborinic acid with hydrazine hydrate in the presence of acetic acid. The reaction produces a yellow-orange crystalline powder that is soluble in most organic solvents. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Aplicaciones Científicas De Investigación
6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine is widely used in scientific research to determine the antioxidant activity of various compounds. The compound is a stable free radical that readily accepts an electron or hydrogen radical to form a stable diamagnetic molecule. The antioxidant activity of a compound can be determined by measuring the reduction of 6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine using UV-visible spectroscopy. The compound is also used in the determination of the radical scavenging activity of various compounds.
Propiedades
Fórmula molecular |
C18H23BN2O2 |
|---|---|
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
diphenylboranyl 2,6-diaminohexanoate |
InChI |
InChI=1S/C18H23BN2O2/c20-14-8-7-13-17(21)18(22)23-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14,20-21H2 |
Clave InChI |
OFJCYBSYRIMAPU-UHFFFAOYSA-N |
SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(CCCCN)N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)

![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)



